molecular formula C27H37N5O2 B2532032 N1-(2,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922039-41-6

N1-(2,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2532032
CAS RN: 922039-41-6
M. Wt: 463.626
InChI Key: JMTHVVQOXNFIBE-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O2 and its molecular weight is 463.626. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Target Interactions

Research has shown that compounds structurally related to "N1-(2,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" exhibit significant biological activities, including the inhibition of ABCB1 activity. ABCB1 inhibitors have been designed with varying basic side-chains, demonstrating that the spacer and basic nucleus' configuration significantly impact inhibitory activity. The study by Colabufo et al. (2008) found that derivatives with N-4-methylpiperazine displayed potent ABCB1 inhibitory effects, showcasing the importance of molecular modifications for enhanced activity (Colabufo et al., 2008).

Pharmacological Properties

The pharmacological landscape is enriched by derivatives similar to "this compound". For instance, temafloxacin hydrochloride, a compound with structural similarities, has shown promising antibacterial properties and is under clinical development as a broad-spectrum antimicrobial agent. This highlights the compound's potential in contributing to the development of new therapeutic agents with specific antimicrobial activity (Chu et al., 1991).

Anticancer Potential

Derivatives of "this compound" have been explored for their anticancer properties. Research on isoquinoline derivatives suggests potent topoisomerase I-targeting activity and cytotoxicity against cancer cells, indicating the potential utility of structurally related compounds in cancer therapy. The evaluation of substituents at specific positions on the isoquinoline nucleus has revealed significant effects on anticancer activity, offering insights into the design of novel anticancer agents (Ruchelman et al., 2004).

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-19-7-9-23(20(2)16-19)29-27(34)26(33)28-18-25(32-14-12-30(3)13-15-32)22-8-10-24-21(17-22)6-5-11-31(24)4/h7-10,16-17,25H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTHVVQOXNFIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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